molecular formula C14H13Cl2NO3 B2713492 methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate CAS No. 2094021-92-6

methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate

Katalognummer B2713492
CAS-Nummer: 2094021-92-6
Molekulargewicht: 314.16
InChI-Schlüssel: WSEJXOXTLWJTNG-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate, also known as BDP-9066, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of prolyl oligopeptidase (POP) inhibitors, which have been shown to have beneficial effects on various physiological and biochemical processes.

Wirkmechanismus

The mechanism of action of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate involves the inhibition of POP, which is an enzyme that is involved in the degradation of neuropeptides such as substance P and enkephalins. By inhibiting POP activity, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate can increase the levels of these neuropeptides in the brain, which can have beneficial effects on cognitive function and motor control. Additionally, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory disorders.
Biochemical and Physiological Effects:
methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to improve cognitive function and motor control in Alzheimer's disease and Parkinson's disease, respectively. Additionally, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to reduce the levels of pro-inflammatory cytokines in models of rheumatoid arthritis and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate in lab experiments is its specificity for POP inhibition. This allows researchers to study the effects of POP inhibition on various biochemical and physiological processes without the confounding effects of other enzymes. However, one of the limitations of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate is its relatively low potency compared to other POP inhibitors. This can make it difficult to achieve therapeutic levels of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate in vivo.

Zukünftige Richtungen

There are several future directions for research on methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate. One area of research is the development of more potent and selective POP inhibitors for therapeutic use. Additionally, further studies are needed to elucidate the effects of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate on other physiological and biochemical processes. Finally, clinical trials are needed to evaluate the safety and efficacy of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate in humans for the treatment of various neurological and inflammatory disorders.

Synthesemethoden

The synthesis of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate involves a series of chemical reactions that are carried out under controlled conditions. The starting materials for the synthesis are 3,5-dichlorophenylacetic acid and tert-butyl (S)-3-amino-2-butynoate. These two compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound tert-butyl (S)-3-(3,5-dichlorophenyl)propanoate. This intermediate is then reacted with methyl propiolate in the presence of a base such as potassium carbonate to form the final product, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate.

Wissenschaftliche Forschungsanwendungen

Methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate can inhibit the activity of POP, which is an enzyme that is involved in the degradation of neuropeptides such as substance P and enkephalins. By inhibiting POP activity, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate can increase the levels of these neuropeptides in the brain, which can have beneficial effects on cognitive function and motor control.
Another area of research has been in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of these disorders. By reducing the levels of these cytokines, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate can help to alleviate the symptoms of inflammation.

Eigenschaften

IUPAC Name

methyl (3S)-3-(but-2-ynoylamino)-3-(3,5-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3/c1-3-4-13(18)17-12(8-14(19)20-2)9-5-10(15)7-11(16)6-9/h5-7,12H,8H2,1-2H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEJXOXTLWJTNG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC(=O)OC)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.